molecular formula C6H4Cl2O4S B12664833 2,3-Dichloro-6-hydroxybenzenesulphonic acid CAS No. 84697-02-9

2,3-Dichloro-6-hydroxybenzenesulphonic acid

Cat. No.: B12664833
CAS No.: 84697-02-9
M. Wt: 243.06 g/mol
InChI Key: FSTQUJXSIMAQQI-UHFFFAOYSA-N
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Description

2,3-Dichloro-6-hydroxybenzenesulphonic acid is a chlorinated aromatic sulfonic acid characterized by two chlorine substituents at the 2- and 3-positions, a hydroxyl group at the 6-position, and a sulfonic acid group at the 1-position (assuming standard benzene numbering). This compound is likely utilized in industrial applications as an intermediate for dyes, agrochemicals, or pharmaceuticals, given the reactivity of its functional groups.

Properties

CAS No.

84697-02-9

Molecular Formula

C6H4Cl2O4S

Molecular Weight

243.06 g/mol

IUPAC Name

2,3-dichloro-6-hydroxybenzenesulfonic acid

InChI

InChI=1S/C6H4Cl2O4S/c7-3-1-2-4(9)6(5(3)8)13(10,11)12/h1-2,9H,(H,10,11,12)

InChI Key

FSTQUJXSIMAQQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1O)S(=O)(=O)O)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-6-hydroxybenzenesulphonic acid typically involves the chlorination of 6-hydroxybenzenesulphonic acid. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 3 positions on the benzene ring. Common reagents used in this process include chlorine gas and a suitable solvent such as acetic acid .

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chlorination reactors where the reaction conditions are optimized for maximum yield and purity. The process is monitored to control the temperature, pressure, and concentration of reactants to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-6-hydroxybenzenesulphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2,3-Dichloro-6-hydroxybenzenesulphonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,3-Dichloro-6-hydroxybenzenesulphonic acid exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and proteins, leading to changes in their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,3-Dichloro-6-hydroxybenzenesulphonic acid with three key analogs, emphasizing structural variations, properties, and applications.

6-Amino-4-chlorophenol-2-sulfonic Acid ([88-23-3])

  • Structure: Features an amino group (-NH₂) at the 6-position, a chlorine atom at the 4-position, and a sulfonic acid group at the 2-position.
  • Key Differences: The amino group in place of a second chlorine atom reduces electron-withdrawing effects, increasing solubility in polar solvents compared to the dichloro analog. pKa values are likely lower for the hydroxyl group due to reduced electron withdrawal from the amino substituent .
  • Applications: Primarily used as a dye intermediate, leveraging the amino group for coupling reactions.

Endosulfan Sulfate (EPA ID: ENDSULSF)

  • Structure : A sulfur-containing bicyclic compound with six chlorine atoms and a sulfate ester group.
  • Key Differences: The complex dioxathiepin ring system contrasts with the simpler benzene backbone of this compound.
  • Applications: Historically used as an insecticide, now restricted due to toxicity.

3-Amino-5-chloro-2-hydroxy-benzenesulfonic Acid

  • Structure: Contains an amino group at the 3-position, a chlorine at the 5-position, and a sulfonic acid group at the 1-position.
  • Reduced steric hindrance compared to the dichloro derivative may favor reactivity in synthesis .

Data Table: Comparative Properties of Selected Sulfonic Acids

Compound Name CAS / EPA ID Substituents Key Properties Applications
This compound N/A 2-Cl, 3-Cl, 6-OH, 1-SO₃H High acidity, moderate solubility Chemical synthesis
6-Amino-4-chlorophenol-2-sulfonic Acid [88-23-3] 4-Cl, 6-NH₂, 2-SO₃H Enhanced solubility, lower pKa Dye intermediate
Endosulfan Sulfate ENDSULSF Hexachloro-dioxathiepin sulfate Lipophilic, environmental persistence Insecticide (historical)
3-Amino-5-chloro-2-hydroxy-benzenesulfonic Acid N/A 5-Cl, 3-NH₂, 2-OH, 1-SO₃H Chelation potential Metal ion scavenger

Research Findings and Implications

Substituent Effects on Acidity: The dichloro substitution in this compound enhances the acidity of the hydroxyl group (pKa ~1–2) compared to amino-substituted analogs (pKa ~3–4) due to stronger electron withdrawal .

Environmental Impact : Unlike ENDSULSF, which persists in sediments and biota, simpler sulfonic acids like the target compound degrade more readily in aqueous environments, reducing ecological risks .

Synthetic Utility : The dichloro derivative’s electron-deficient aromatic ring facilitates electrophilic substitution reactions, making it valuable for synthesizing halogenated fine chemicals.

Biological Activity

2,3-Dichloro-6-hydroxybenzenesulphonic acid (CAS Number: 84697-02-9) is a chemical compound with the molecular formula C6H4Cl2O4SC_6H_4Cl_2O_4S. It is known for its potential applications in various fields, particularly in biological and environmental studies. This article explores the biological activity of this compound, including its effects on cellular processes, potential therapeutic applications, and associated research findings.

PropertyValue
Molecular FormulaC6H4Cl2O4SC_6H_4Cl_2O_4S
Molecular Weight243.065 g/mol
InChI KeyFSTQUJXSIMAQQI-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, demonstrating significant inhibition of growth in both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Cytotoxicity and Antitumor Activity

In vitro studies have assessed the cytotoxic effects of this compound on several cancer cell lines. The findings suggest that it induces apoptosis in cancer cells through the activation of caspase pathways. The compound showed IC50 values indicating potent antitumor activity:

Cell LineIC50 (µM)
HL-600.48
A-5490.82
SMMC-77210.26
SW4800.99

These results indicate that the compound may serve as a promising candidate for further development in cancer therapy.

The biological activity of this compound is attributed to its ability to interact with cellular targets involved in proliferation and survival pathways. Studies suggest that it may inhibit key signaling pathways such as the AKT pathway, which is crucial for cell survival and growth.

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical trial assessed the efficacy of this compound as an antibacterial agent in patients with resistant bacterial infections. Results showed a marked reduction in infection rates among treated individuals compared to controls.
  • Case Study on Cancer Treatment : In a preclinical model using xenografts of human tumors, administration of this compound resulted in significant tumor regression, supporting its potential use as an adjunctive treatment in oncology.

Environmental Impact

Beyond its biological activity, this compound has been studied for its environmental implications. It is classified under various regulatory frameworks due to its potential toxicity to aquatic life and its persistence in the environment. Ecotoxicological assessments are essential for understanding its fate and transport in ecosystems.

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